molecular formula C4H5BN2O3 B1318881 2-Hydroxypyrimidine-5-boronic acid CAS No. 373384-19-1

2-Hydroxypyrimidine-5-boronic acid

Cat. No.: B1318881
CAS No.: 373384-19-1
M. Wt: 139.91 g/mol
InChI Key: CUMUXKDXPIIDJE-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C4H5BN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The boronic acid group attached to the pyrimidine ring makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypyrimidine-5-boronic acid typically involves the borylation of pyrimidine derivatives. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves halogen-metal exchange followed by borylation . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypyrimidine-5-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield boronic esters, while reduction with sodium borohydride can produce borane derivatives.

Scientific Research Applications

2-Hydroxypyrimidine-5-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxypyrimidine-5-boronic acid involves its ability to form stable complexes with various biomolecules and catalysts. The boronic acid group can coordinate with diols, amino alcohols, and other nucleophiles, facilitating regioselective functionalization and catalysis . Additionally, the compound can participate in cross-coupling reactions, forming carbon-carbon bonds through the Suzuki-Miyaura mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxypyridine-5-boronic acid
  • 2-Hydroxypyrimidine-4-boronic acid
  • 2-Hydroxypyrimidine-6-boronic acid

Uniqueness

2-Hydroxypyrimidine-5-boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various nucleophiles and its utility in cross-coupling reactions make it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2-oxo-1H-pyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O3/c8-4-6-1-3(2-7-4)5(9)10/h1-2,9-10H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMUXKDXPIIDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590502
Record name (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-19-1
Record name (2-Oxo-1,2-dihydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxypyrimidine-5-boronic acid
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